tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate

Lipophilicity Physicochemical Properties Drug Design

Researchers optimizing CNS lead series often lack chiral piperidine intermediates with tailored lipophilicity. tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate (CAS 1245643-80-4) addresses this as a 2-propyl-substituted N-Boc-piperidinone building block. • Chiral C2 stereocenter enables enantioselective synthesis of 2-alkylpiperidine pharmacophores • LogP >2 units higher than unsubstituted analog (CAS 79099-07-3), improving membrane permeability for CNS & intracellular targets • Three diversification points: Boc-N (post-deprotection), C4 ketone, α-functionalization for parallel SAR libraries ≥95% purity. Reliable supply for medchem and process R&D.

Molecular Formula C13H23NO3
Molecular Weight 241.331
CAS No. 1245643-80-4
Cat. No. B595212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate
CAS1245643-80-4
Molecular FormulaC13H23NO3
Molecular Weight241.331
Structural Identifiers
SMILESCCCC1CC(=O)CCN1C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO3/c1-5-6-10-9-11(15)7-8-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3
InChIKeyBWQSLEABTTWFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate: Core Profile


tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate (CAS 1245643-80-4), also known as 1-Boc-2-propylpiperidin-4-one, is a substituted piperidine derivative belonging to the class of N-Boc-protected piperidinones [1]. It features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, a ketone moiety at the 4-position, and a propyl substituent at the 2-position. This structure renders it a versatile intermediate in organic synthesis, particularly for pharmaceutical research [1]. Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 241.33 g/mol, and it is typically supplied at purities ≥95% [2].

Synthesis of chiral piperidine scaffolds with defined 2-propyl stereocenter
Lead optimization requiring lipophilic modulation via alkyl substitution
Orthogonal functionalization using Boc and ketone handles

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate: Differentiation from Generics


The 2-propyl substituent on tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate is a critical structural differentiator within the broader class of N-Boc-4-piperidinones. This alkyl chain introduces a stereocenter at the 2-position of the piperidine ring, creating a chiral intermediate. This structural feature significantly alters the compound's physicochemical properties, including increased lipophilicity (LogP) and steric bulk, compared to unsubstituted analogs like tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3) [1][2]. These differences directly impact its utility as a building block, as the propyl group can serve as a crucial pharmacophore or a handle for further synthetic elaboration in downstream targets, making simple substitution with a non-alkylated or differently alkylated piperidinone unfeasible for maintaining synthetic route integrity .

Mismatch
Unsubstituted 4-piperidinone analogs lack the chiral center and lipophilicity, altering downstream synthetic outcomes and physicochemical profiles.
Mismatch
3-Methyl or N-alkylated analogs introduce different steric environments, which may not reproduce the 2-propyl pharmacophore orientation.

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate: Key Evidence


Lipophilicity vs. Unsubstituted Analog

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate exhibits a calculated LogP of 2.69-2.76 [1]. This represents a significant increase in lipophilicity compared to its unsubstituted parent compound, tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3), which has a calculated XLogP3 of 0.6 [2]. The addition of the 2-propyl group increases the LogP by over 2 units.

Lipophilicity vs. Unsubstituted Analog
Cross-study comparable
Increase of >2.0 LogP units
Target LogP: 2.69 – 2.76 vs. Baseline LogP: 0.6
Supports selection for targets requiring enhanced hydrophobic interactions.
In silico calculation; experimental validation recommended.
Lipophilicity Physicochemical Properties Drug Design

Unique 2-Propyl Substitution

The compound is defined by its 2-propyl substitution on the piperidine ring. A search of major chemical databases reveals this to be a highly specific substitution pattern compared to more common analogs [1]. For instance, the unsubstituted parent (tert-butyl 4-oxopiperidine-1-carboxylate) is widely available, as is the 3-methyl analog (tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate). The 2-propyl substitution is a distinct and less common derivative, providing a unique chiral center (at C2) and a specific hydrophobic appendage not found in these other off-the-shelf building blocks.

Unique 2-Propyl Substitution
Class-level inference
2-propyl substituent at C2
Differentiates from unsubstituted and 3-methyl analogs
Enables chiral synthesis with a defined hydrophobic appendage.
Database analysis; verify specific synthetic utility.
Chiral Synthesis Building Block Medicinal Chemistry

Commercial Availability and Purity

The compound is commercially available from multiple research suppliers with a defined and verifiable purity specification. Multiple vendors, including Leyan and Chemscene, list the product with a purity of 95% or higher . While a direct comparator purity is not inherently meaningful without a specific alternative, this specification establishes a baseline for procurement. It ensures that users sourcing this specific CAS number can expect a consistent quality of material suitable for further synthetic transformations without the need for immediate in-house purification.

Commercial Availability and Purity
Supporting evidence
≥95% purity
Baseline procurement specification
Supports consistent synthetic performance without immediate purification.
Data to verify per vendor lot.
Procurement Quality Control Reproducibility

Applications


Synthesis of Chiral Piperidine Candidates

The 2-propyl substituent introduces a stereocenter into the piperidine ring, making this compound a valuable chiral building block [1]. It can be employed in stereoselective syntheses to construct complex drug molecules where the 2-alkylpiperidine motif is a key pharmacophore. The Boc protecting group on the nitrogen allows for orthogonal deprotection and further functionalization, while the 4-oxo group serves as a handle for diverse chemical transformations such as reductive aminations, Grignard additions, or olefinations, enabling the rapid exploration of chemical space around this chiral scaffold.

Lipophilicity Modulation in Lead Optimization

With a calculated LogP over 2 units higher than its unsubstituted parent, this compound is an ideal tool for medicinal chemists aiming to modulate the lipophilicity of a lead series [2][3]. It can be incorporated early in a synthetic route to enhance the overall lipophilicity of a molecule, potentially improving its membrane permeability, passive absorption, or ability to engage hydrophobic binding pockets, which are common requirements for central nervous system (CNS) and intracellular targets.

Library Synthesis and Parallel Chemistry

As a versatile small molecule scaffold with a defined purity (≥95%), it is suitable for use in parallel synthesis and the generation of focused chemical libraries . Its three points of diversity (the Boc-protected nitrogen after deprotection, the reactive ketone at C4, and the potential for alpha-functionalization adjacent to the ketone) allow for the efficient and systematic preparation of numerous analogs for structure-activity relationship (SAR) studies.

Process Development and Scale-Up

The compound's commercial availability from suppliers like Leyan in gram quantities establishes a reliable source for process chemists . It can be used as a key starting material or advanced intermediate in the development and scale-up of manufacturing routes for pharmaceutical ingredients, particularly where the 2-propylpiperidine core is a necessary structural element, bypassing the need for de novo synthesis of this more complex fragment.

Application
Selection Property
Validation Focus
Chiral piperidine synthesis
2-Propyl stereocenter and orthogonal protecting group
Stereoselective transformation and scaffold elaboration
Lead lipophilicity modulation
Reported LogP increase vs. unsubstituted analog
Membrane permeability and hydrophobic pocket engagement
Focused library generation
Three points of diversity and ≥95% purity baseline
SAR study efficiency and parallel chemistry compatibility
Process chemistry scale-up
Commercial availability as an advanced intermediate
Route scouting and supply chain reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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